molecular formula C7H3BrFNO3 B6314438 2-Bromo-3-fluoro-6-nitrobenzaldehyde CAS No. 1805502-03-7

2-Bromo-3-fluoro-6-nitrobenzaldehyde

Cat. No.: B6314438
CAS No.: 1805502-03-7
M. Wt: 248.01 g/mol
InChI Key: OBIRIJLZQIKOAW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro substituents on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

    Nitration: Introduction of the nitro group to the benzaldehyde ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of the bromine atom using bromine or a bromine source like N-bromosuccinimide.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-nitrobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogen substitution reactions where the bromine or fluorine atoms can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-Bromo-3-fluoro-6-nitrobenzoic acid.

    Reduction: 2-Bromo-3-fluoro-6-aminobenzaldehyde.

    Substitution: 2-Methoxy-3-fluoro-6-nitrobenzaldehyde.

Scientific Research Applications

2-Bromo-3-fluoro-6-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitrobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro, bromo, and fluoro). These groups increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrobenzaldehyde
  • 2-Bromo-3-chloro-6-nitrobenzaldehyde
  • 2-Bromo-3-fluoro-5-nitrobenzaldehyde

Uniqueness

2-Bromo-3-fluoro-6-nitrobenzaldehyde is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzaldehyde ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

2-bromo-3-fluoro-6-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRIJLZQIKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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